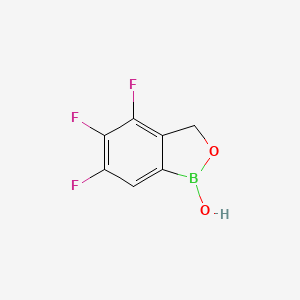
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H4BF3O2 and a molecular weight of 187.91 g/mol . This compound is part of the organoboron family and is characterized by the presence of three fluorine atoms and a benzoxaborole ring structure.
Preparation Methods
The synthesis of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate fluorinated precursors with boronic acids or boronates under controlled conditions . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydride donors.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic functions . This inhibition can disrupt essential biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4,5,6-Trifluoro-1,3-dihydro-2,1-benzoxaborol-1-ol include:
4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: This compound has two fluorine atoms instead of three, which may affect its reactivity and biological activity.
5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol:
5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: The chlorine atom in this compound can lead to different reactivity patterns compared to the trifluorinated version.
The uniqueness of this compound lies in its trifluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
651326-79-3 |
|---|---|
Molecular Formula |
C7H4BF3O2 |
Molecular Weight |
187.91 g/mol |
IUPAC Name |
4,5,6-trifluoro-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H4BF3O2/c9-5-1-4-3(2-13-8(4)12)6(10)7(5)11/h1,12H,2H2 |
InChI Key |
KZPWLOAEMJPCHA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C(=C2CO1)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)
![4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13252175.png)
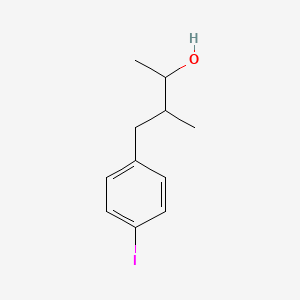

amine](/img/structure/B13252200.png)
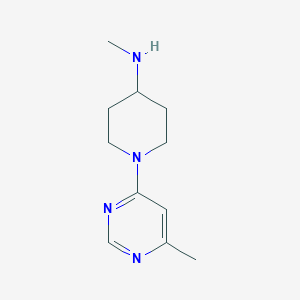

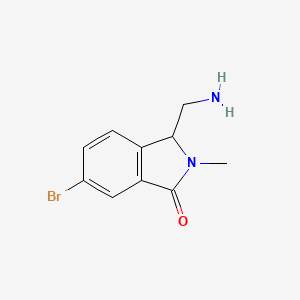
![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B13252232.png)
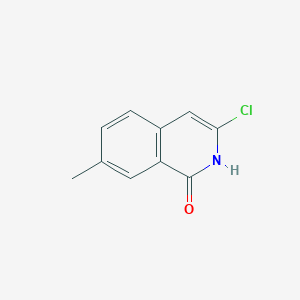
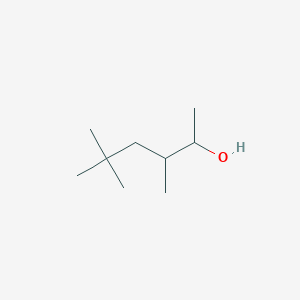
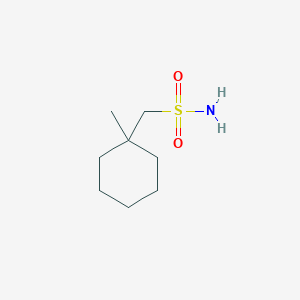
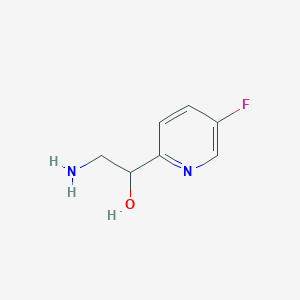
![[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13252246.png)
